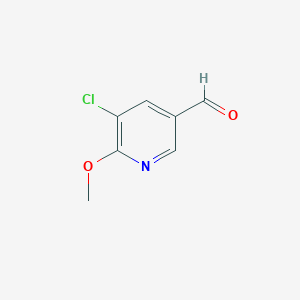

5-Chloro-6-methoxynicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBHWLYKWKYMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564370 | |

| Record name | 5-Chloro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132865-44-2 | |

| Record name | 5-Chloro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-6-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 5-Chloro-6-methoxynicotinaldehyde (CAS No. 132865-44-2), a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates predicted data and information from structurally similar compounds to offer a broader understanding of its chemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound is a heterocyclic aromatic aldehyde. Its structure, featuring a pyridine ring substituted with a chloro, a methoxy, and a formyl group, presents multiple reactive sites for chemical modification. This trifunctionality makes it a potentially valuable building block for the synthesis of a diverse range of more complex molecules with desired biological activities. The strategic placement of these functional groups can influence the molecule's physicochemical properties, such as its reactivity, polarity, and ability to interact with biological targets.

Chemical and Physical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132865-44-2 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | Powder | [3] |

| Melting Point | 152°C | [2] |

| Boiling Point (Predicted) | 260.3 ± 35.0 °C at 760 mmHg | [2] |

| Purity (Typical) | HPLC ≥98% | [3] |

| Moisture Content (Typical) | ≤1.0% | [3] |

| Storage Conditions | Store in a cool, dry place; 4°C under nitrogen | [3] |

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds. A common method for the preparation of substituted nicotinaldehydes is the Vilsmeier-Haack reaction.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

This proposed synthesis involves the formylation of a suitable precursor, 2-chloro-3-methoxypyridine. The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Analogous to Related Isomers)

The following is a generalized experimental protocol for a Vilsmeier-Haack reaction, which would require optimization for the synthesis of this compound.

Materials:

-

2-chloro-3-methoxypyridine (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-chloro-3-methoxypyridine in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Once the initial exothermic reaction has subsided, cautiously add a saturated aqueous sodium bicarbonate solution until the mixture is neutral to pH paper.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Caption: General workflow for Vilsmeier-Haack synthesis.

Spectral Data (Predicted and Analogous)

No experimental spectral data (NMR, IR, MS) for this compound is currently available in the public domain. The following sections provide predicted spectral characteristics and data from analogous compounds to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the pyridine ring, and the methoxy protons.

-

Aldehyde proton (-CHO): A singlet or a narrow triplet (due to long-range coupling) is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Pyridine ring protons: Two doublets or singlets are expected in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts and coupling constants being influenced by the positions of the substituents.

-

Methoxy protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.2 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

-

Aldehyde carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

-

Pyridine ring carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine and methoxy groups will have their chemical shifts significantly influenced.

-

Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Aldehyde) | 1690 - 1715 |

| C-H (Aldehyde) | 2720 - 2820 (two bands) |

| C-O (Aryl ether) | 1230 - 1270 (asymmetric) and 1020 - 1075 (symmetric) |

| C=C, C=N (Pyridine ring) | 1400 - 1600 |

| C-Cl | 700 - 850 |

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI) or electron ionization (EI), would be crucial for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak at m/z 171 (for the ³⁵Cl isotope) and a smaller peak at m/z 173 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺), a formyl radical ([M-29]⁺, loss of CHO), or carbon monoxide ([M-28]⁺). The presence of the chloro and methoxy groups will also influence the fragmentation, potentially leading to the loss of a methyl radical ([M-15]⁺) or a chlorine radical ([M-35]⁺).

Caption: General analytical workflow for structural characterization.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the specific biological activities or the involvement of this compound in any signaling pathways. However, the substituted pyridine scaffold is a common motif in many biologically active compounds, suggesting that this molecule could serve as a valuable starting point for the development of novel therapeutic agents. Its potential as a precursor for kinase inhibitors, anti-inflammatory agents, or other targeted therapies warrants further investigation.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific isomer in the public domain, this technical guide provides a summary of its known properties, along with predictive information and methodologies based on analogous compounds. It is imperative for researchers working with this compound to conduct thorough experimental characterization to validate the predicted properties and to explore its synthetic utility and potential biological applications.

Disclaimer

The information provided in this document is for research and informational purposes only. The predicted data and generalized experimental protocols should be used with caution and are not a substitute for rigorous experimental validation. Always consult the relevant Safety Data Sheet (SDS) before handling this or any chemical.

References

An In-depth Technical Guide to 5-Chloro-6-methoxynicotinaldehyde

CAS Number: 132865-44-2

This technical guide provides a comprehensive overview of 5-Chloro-6-methoxynicotinaldehyde, a substituted pyridine derivative with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, detailing the compound's properties, synthesis, reactivity, and potential biological significance.

Core Compound Properties

This compound is a solid, organic compound with the molecular formula C₇H₆ClNO₂.[1] It is also known by several synonyms, including 5-chloro-6-methoxypyridine-3-carboxaldehyde and 3-chloro-5-formyl-2-methoxypyridine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 132865-44-2 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 152 °C | [1] |

| Boiling Point | 260.324 °C at 760 mmHg | [1] |

| Density | 1.317 g/cm³ | [1] |

| Flash Point | 111.24 °C | [1] |

Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] The GHS pictogram associated with this compound is GHS07 (Harmful).[3]

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow:

General Protocol for Vilsmeier-Haack Formylation

This protocol is a general guideline and requires optimization for the specific synthesis of this compound.

Materials:

-

2-chloro-3-methoxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-chloro-3-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Once the initial exothermic reaction subsides, cautiously add saturated aqueous NaHCO₃ solution until the mixture is neutral to pH paper. Extract the product with DCM (3 x volume).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product should then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Reactivity and Potential Applications

The chemical structure of this compound, featuring a reactive aldehyde group and a chloro-substituted pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Based on the reactivity of the analogous compound 6-Chloro-4-methoxynicotinaldehyde, the chlorine atom at the 5-position is expected to be susceptible to displacement via various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions:

These reactions would allow for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, enabling the synthesis of a diverse library of compounds for drug discovery screening.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted. The following tables summarize the predicted and, where available, experimental spectroscopic data.

Table 2: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.9 - 10.1 | s | Aldehyde (-CHO) |

| ~8.5 - 8.7 | d | Pyridine Ring (H-2) |

| ~7.8 - 8.0 | d | Pyridine Ring (H-4) |

| ~4.0 - 4.2 | s | Methoxy (-OCH₃) |

Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm.

Table 3: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~188 - 192 | Aldehyde Carbonyl (C=O) |

| ~160 - 165 | C6 (C-O) |

| ~150 - 155 | C2 |

| ~140 - 145 | C4 |

| ~120 - 125 | C5 (C-Cl) |

| ~115 - 120 | C3 (C-CHO) |

| ~55 - 60 | Methoxy (-OCH₃) |

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm.

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Predicted Data |

| IR (cm⁻¹) | ~1700-1720 (C=O stretch, aldehyde), ~2820, ~2720 (C-H stretch, aldehyde), ~1550-1600 (C=C/C=N stretch, pyridine ring), ~1250 (C-O stretch, methoxy) |

| MS (m/z) | Expected [M]⁺ at 171 and [M+2]⁺ at 173 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). Expected [M+H]⁺ at 172. |

General Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 or 500 MHz spectrometer.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization for Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum using an ESI or Electron Impact (EI) ionization source.

Potential Biological Activity and Experimental Protocols

While there is no direct evidence in the searched literature for the biological activity of this compound, its structural similarity to other substituted pyridines that serve as scaffolds for bioactive molecules suggests it could be a valuable starting point for drug discovery programs. Derivatives of similar nicotinaldehydes have been investigated for their potential as kinase inhibitors, which are crucial targets in oncology.

General Workflow for Biological Screening

General Protocol for In Vitro Kinase Inhibition Assay

This is a generalized protocol to assess the potential of a compound to inhibit a specific protein kinase.

Materials:

-

Test compound (dissolved in DMSO)

-

Kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Compound Plating: Serially dilute the test compound in DMSO and add it to the wells of a 384-well assay plate. Include appropriate controls (no inhibitor for 100% activity and no enzyme for background).

-

Kinase Reaction: Add the kinase and its substrate to the wells. Allow for a brief pre-incubation period at room temperature.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced or ATP consumed.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

General Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess the effect of a compound on cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO alone).

-

Incubation: Incubate the cells with the compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

While direct involvement of this compound in specific signaling pathways has not been documented, derivatives of similar heterocyclic aldehydes have been shown to target pathways such as the PI3K-Akt-mTOR pathway, which is frequently dysregulated in cancer. Further research is needed to elucidate the specific biological targets and mechanisms of action of compounds derived from this scaffold.

References

5-Chloro-6-methoxynicotinaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a representative experimental protocol for the versatile building block, 5-Chloro-6-methoxynicotinaldehyde. This compound is of significant interest to researchers in medicinal chemistry and organic synthesis due to its potential for elaboration into a variety of complex molecular architectures.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂[1][2][3] |

| Molecular Weight | 171.58 g/mol [1] |

| CAS Number | 132865-44-2[1][2][3] |

Experimental Protocols

The chloro-substituent on the pyridine ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. Below is a representative protocol for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.[4]

Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride and may require optimization for specific substrates and laboratory conditions.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

-

Potassium phosphate, tribasic (K₃PO₄) (2.0 equivalents)

-

Toluene, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 5 mL total volume) to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-methoxynicotinaldehyde.

Logical Workflow Visualization

The following diagram illustrates the general workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: General workflow for Suzuki-Miyaura coupling.

References

Spectroscopic Analysis of 5-Chloro-6-methoxynicotinaldehyde: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This guide provides a framework for the spectroscopic characterization of 5-Chloro-6-methoxynicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of specific experimental data in the public domain for this particular isomer, this document outlines the expected spectroscopic characteristics and provides generalized experimental protocols based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The anticipated data presented below is intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.8 - 10.2 | s | 1H | Aldehyde (-CHO) |

| ~8.0 - 8.2 | d | 1H | Pyridine Ring (H-2) |

| ~7.6 - 7.8 | d | 1H | Pyridine Ring (H-4) |

| ~4.0 - 4.2 | s | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃ or DMSO-d₆, Frequency: 400-600 MHz

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~188 - 192 | Aldehyde (-CHO) |

| ~160 - 165 | Pyridine Ring (C-6) |

| ~150 - 155 | Pyridine Ring (C-5) |

| ~140 - 145 | Pyridine Ring (C-2) |

| ~125 - 130 | Pyridine Ring (C-3) |

| ~110 - 115 | Pyridine Ring (C-4) |

| ~55 - 60 | Methoxy (-OCH₃) |

Solvent: CDCl₃ or DMSO-d₆, Frequency: 100-150 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Aldehyde) | 1690 - 1715 |

| C-H (Aldehyde) | 2720 - 2820 |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 |

| C-O (Methoxy) | 1000 - 1300 (Aromatic ether) |

| C-Cl | 700 - 850 |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 171.0087 | [M]⁺ (for ³⁵Cl) |

| 173.0058 | [M+2]⁺ (for ³⁷Cl) |

| 172.0165 | [M+H]⁺ (for ³⁵Cl) |

| 174.0136 | [M+H+2]⁺ (for ³⁷Cl) |

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI). The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is a characteristic isotopic signature for a compound containing one chlorine atom.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-10 seconds.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify and label the major absorption peaks.

-

Correlate the wavenumbers of the absorption bands to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, equipped with an ESI or EI source.

Sample Preparation (ESI method):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the isotopic pattern, particularly the ratio of the M and M+2 peaks, to confirm the presence of chlorine.

-

If high-resolution mass spectrometry (HRMS) is used, determine the exact mass and calculate the elemental formula.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a novel compound like this compound can be represented as follows:

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Synthesis of 5-Chloro-6-methoxynicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Chloro-6-methoxynicotinaldehyde, a valuable substituted pyridine derivative for research and development in the pharmaceutical and agrochemical industries. Due to the limited availability of a direct, documented synthesis for this specific isomer, this guide outlines a rational, multi-step approach based on established chemical transformations of pyridine derivatives. The proposed pathway commences with the functionalization of a suitable pyridine precursor to yield the key intermediate, 5-Chloro-6-methoxynicotinic acid, followed by its reduction to the corresponding alcohol and subsequent oxidation to the target aldehyde.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in three main stages, starting from a commercially available or readily synthesized pyridine derivative.

Figure 1: Proposed overall synthetic workflow for this compound.

Stage 1: Synthesis of 5-Chloro-6-methoxynicotinic Acid

The cornerstone of this synthetic route is the preparation of 5-Chloro-6-methoxynicotinic acid. A plausible approach involves the chlorination and subsequent methoxylation of a suitable nicotinic acid derivative.

A potential starting material is 6-hydroxynicotinic acid, which can be synthesized from readily available precursors. The synthesis would proceed as follows:

-

Chlorination of 6-Hydroxynicotinic Acid: The introduction of a chlorine atom at the 5-position of the pyridine ring.

-

Methoxylation of 5-Chloro-6-hydroxynicotinic Acid: The conversion of the hydroxyl group to a methoxy group.

Experimental Protocol (Proposed)

Step 1a: Synthesis of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid can be prepared from DL-malic acid through a cyclization and subsequent ammonification reaction.

Step 1b: Chlorination of 6-Hydroxynicotinic Acid

-

Materials: 6-Hydroxynicotinic acid, Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide), Solvent (e.g., acetic acid, chlorinated solvent).

-

Procedure: To a solution of 6-hydroxynicotinic acid in a suitable solvent, the chlorinating agent is added portion-wise at a controlled temperature. The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC). Upon completion, the product, 5-chloro-6-hydroxynicotinic acid, is isolated by extraction and purified by crystallization or column chromatography.

Step 1c: Methoxylation of 5-Chloro-6-hydroxynicotinic Acid

-

Materials: 5-Chloro-6-hydroxynicotinic acid, Methylating agent (e.g., dimethyl sulfate, methyl iodide), Base (e.g., sodium methoxide, potassium carbonate), Solvent (e.g., methanol, DMF).

-

Procedure: 5-Chloro-6-hydroxynicotinic acid is dissolved in a suitable solvent, and a base is added. The methylating agent is then added, and the reaction mixture is stirred, possibly with heating. Progress is monitored by TLC. After the reaction is complete, the solvent is removed, and the residue is worked up to isolate 5-Chloro-6-methoxynicotinic acid (CAS 884494-85-3)[1]. Purification is achieved through recrystallization or column chromatography.

Stage 2: Reduction of 5-Chloro-6-methoxynicotinic Acid to (5-Chloro-6-methoxypyridin-3-yl)methanol

The reduction of the carboxylic acid functional group to a primary alcohol is a critical step. Various reducing agents can be employed for this transformation.

Experimental Protocol

-

Materials: 5-Chloro-6-methoxynicotinic acid, Reducing agent (e.g., Lithium aluminum hydride (LAH), Borane-tetrahydrofuran complex (BH3-THF)), Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether).

-

Procedure: In a flame-dried flask under an inert atmosphere, a solution or suspension of 5-Chloro-6-methoxynicotinic acid in an anhydrous solvent is prepared. The reducing agent is added cautiously at a low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction is carefully quenched, followed by an aqueous workup to hydrolyze any intermediates and salts. The product, (5-Chloro-6-methoxypyridin-3-yl)methanol, is extracted into an organic solvent, dried, and purified, for instance, by column chromatography.

Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to reflux | Powerful, reduces most carbonyls | Reacts violently with water and protic solvents |

| BH₃-THF | Anhydrous THF, 0 °C to reflux | More selective than LAH | Can be less reactive for some substrates |

Stage 3: Oxidation of (5-Chloro-6-methoxypyridin-3-yl)methanol to this compound

The final step is the selective oxidation of the primary alcohol to the desired aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid.

Experimental Protocol

-

Materials: (5-Chloro-6-methoxypyridin-3-yl)methanol, Oxidizing agent (e.g., Manganese dioxide (MnO₂), Pyridinium chlorochromate (PCC), Dess-Martin periodinane), Solvent (e.g., Dichloromethane (DCM), Chloroform, Acetonitrile).

-

Procedure: The alcohol is dissolved in a suitable solvent, and the oxidizing agent is added. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered to remove the oxidant and its byproducts. The filtrate is then concentrated, and the crude product is purified by column chromatography to yield this compound.

Table 2: Comparison of Oxidizing Agents for Primary Alcohols to Aldehydes

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| MnO₂ | DCM or Chloroform, room temp. | Mild, selective for allylic/benzylic alcohols | Requires a large excess of reagent, variable activity |

| PCC | DCM, room temp. | Reliable, good yields | Chromium-based, toxic |

| Dess-Martin Periodinane | DCM or Acetonitrile, room temp. | Mild, high yields, short reaction times | Can be shock-sensitive, relatively expensive |

Alternative Synthetic Strategies

Alternative approaches to this compound could involve:

-

Direct Formylation: Formylation of a 5-chloro-6-methoxypyridine precursor at the 3-position using methods like the Vilsmeier-Haack reaction. The success of this approach would depend on the regioselectivity of the formylation on the substituted pyridine ring.

-

Side-Chain Oxidation: Starting with a 3-methyl-5-chloro-6-methoxypyridine derivative and performing a selective oxidation of the methyl group to an aldehyde. This would require an oxidant that does not affect the other substituents on the pyridine ring.

Figure 2: Conceptual alternative synthetic routes.

Conclusion

This technical guide outlines a feasible, albeit proposed, synthetic pathway for this compound. The successful execution of this synthesis relies on the careful selection of reagents and optimization of reaction conditions for each step, particularly for the functionalization of the pyridine core. The presented protocols, based on analogous transformations, provide a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate for further investigation and application. It is recommended that small-scale trials be conducted to optimize each step of the proposed synthesis.

References

The Strategic Role of 5-Chloro-6-methoxynicotinaldehyde in the Synthesis of Novel Kinase Inhibitors

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: 5-Chloro-6-methoxynicotinaldehyde, a substituted pyridine derivative, has emerged as a valuable and reactive intermediate in medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde, a strategically positioned chlorine atom, and a methoxy group on the pyridine ring, offers a versatile scaffold for the synthesis of complex heterocyclic compounds with significant therapeutic potential. This technical guide explores the applications of this compound, with a particular focus on its role as a key building block in the development of potent kinase inhibitors for targeted cancer therapy.

A Key Intermediate in the Synthesis of RET Kinase Inhibitors

Recent advancements in oncology have highlighted the importance of targeting specific genetic drivers of cancer. One such target is the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase. Aberrant activation of RET is implicated in the progression of various cancers. The search for selective RET kinase inhibitors has led to the exploration of diverse heterocyclic scaffolds, including pyrazolo[1,5-a]pyridines.

This compound has been identified as a crucial starting material in the synthesis of a novel series of substituted pyrazolo[1,5-a]pyridine compounds that act as potent RET kinase inhibitors.[1] These compounds are being investigated for the treatment of cancers associated with RET gene alterations.

Synthetic Pathway Overview

The aldehyde functionality of this compound serves as a key reactive handle for the construction of the larger inhibitor scaffold. A critical step in the synthesis involves a reductive amination reaction.

Caption: Synthetic workflow utilizing this compound.

Experimental Protocols

The following is a representative experimental protocol for the use of this compound in the synthesis of a pyrazolo[1,5-a]pyridine derivative, as adapted from the patent literature.[1]

Reaction: Reductive Amination for the Synthesis of a RET Kinase Inhibitor Precursor.

Materials:

| Reagent | Role |

| This compound | Aldehyde source |

| Amine-substituted pyrazolo[1,5-a]pyridine | Amine source |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reducing agent |

| Dichloromethane (DCM) | Solvent |

| Methanol (MeOH) | Quenching agent |

| Diethyl ether | Solvent for workup |

| Saturated aqueous sodium bicarbonate | Workup solution |

| Brine | Workup solution |

| Anhydrous sodium sulfate | Drying agent |

| Silica gel | Stationary phase |

| Hexanes/Ethyl acetate | Mobile phase |

Procedure:

-

To a solution of the amine-substituted pyrazolo[1,5-a]pyridine in dichloromethane (DCM) is added this compound.

-

Sodium triacetoxyborohydride is then added to the mixture.

-

The reaction mixture is stirred at ambient temperature overnight.

-

Upon completion, the reaction is quenched by the dropwise addition of methanol.

-

The mixture is concentrated in vacuo.

-

The residue is purified by silica gel chromatography using a gradient of hexanes and ethyl acetate to afford the desired product.

Logical Relationship to Therapeutic Application

The synthesis of these complex heterocyclic compounds is directly linked to their intended biological function as inhibitors of RET kinase, which is a key driver in certain types of cancer.

Caption: From chemical synthesis to targeted cancer therapy.

Quantitative Data

While the patent literature establishes the utility of this compound in synthesizing RET kinase inhibitors, specific quantitative biological activity data (e.g., IC₅₀ values) for a broad range of its derivatives are not extensively available in the public domain. The focus of these primary sources is typically on the final, more complex drug candidates rather than the systematic evaluation of intermediates. The biological activity is highly dependent on the nature of the entire substituted pyrazolo[1,5-a]pyridine scaffold.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its demonstrated application in the synthesis of potent RET kinase inhibitors underscores its potential for the development of targeted therapeutics. The reactivity of its aldehyde group, coupled with the potential for further modification at the chloro- and methoxy-substituted positions, provides medicinal chemists with a powerful tool for accessing novel and biologically active chemical space. Further exploration of derivatives from this starting material may yield additional compounds with significant therapeutic promise.

References

5-Chloro-6-methoxynicotinaldehyde: A Versatile Scaffold for Heterocyclic Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chloro-6-methoxynicotinaldehyde, a trifunctional pyridine derivative, has emerged as a valuable building block in the synthesis of diverse heterocyclic compounds. Its unique molecular architecture, featuring a reactive aldehyde group, a methoxy substituent, and a strategically positioned chlorine atom, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its synthesis, key reactions, and its application in the construction of medicinally relevant heterocyclic cores.

Synthesis of this compound

While specific literature detailing a high-yield synthesis of this compound (CAS No. 132865-44-2) is not extensively available, a plausible and commonly employed synthetic strategy involves the direct chlorination of 6-methoxynicotinaldehyde. This transformation can be achieved using various chlorinating agents, with elemental chlorine in an aqueous medium being a documented method.

Experimental Protocol: Chlorination of 6-Methoxynicotinaldehyde

Reagents:

-

6-Methoxynicotinaldehyde

-

Chlorine gas

-

Water

Procedure:

-

Suspend 6-methoxynicotinaldehyde (1.0 eq) in water.

-

At a controlled temperature of 45°C, bubble chlorine gas through the suspension.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (approximately 2 hours).

-

Upon completion, cool the reaction mixture to allow for the crystallization of the product.

-

Isolate the crystalline this compound by filtration, wash with cold water, and dry under vacuum.[1]

This method provides a direct route to the target compound, leveraging the reactivity of the pyridine ring towards electrophilic substitution.

Applications in Heterocyclic Synthesis

The presence of three distinct functional groups on the pyridine ring of this compound allows for a variety of subsequent chemical transformations, making it a versatile precursor for a range of heterocyclic systems.

Reductive Amination

The aldehyde functionality is readily susceptible to reductive amination, a powerful tool for the formation of C-N bonds and the introduction of substituted amino moieties. This reaction is particularly useful in the synthesis of complex molecules, including those with pharmaceutical applications.

A documented application of this compound is its use in the synthesis of a substituted 3,6-diazabicyclo[3.1.1]heptane derivative.

Reagents:

-

This compound

-

3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

Procedure:

-

To a stirred solution of 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (1.0 eq) in dichloromethane, add this compound (1.0 eq) and sodium triacetoxyborohydride (3.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(5-bromopyridin-2-yl)-6-((5-chloro-6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane.[2]

| Reactant A | Reactant B | Reducing Agent | Solvent | Reaction Time | Yield | Ref. |

| This compound | 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride | NaBH(OAc)₃ | Dichloromethane | 12 h | 51% | [2] |

Table 1: Quantitative Data for the Reductive Amination of this compound.

Figure 1: Reductive amination of this compound.

Reduction of the Aldehyde

The aldehyde group can be selectively reduced to a primary alcohol, providing another avenue for further functionalization.

Reagents:

-

This compound

-

Hydrogen gas (H₂)

-

Raney Nickel (Raney Ni)

-

Ethanol (EtOH)

Procedure:

-

In a suitable reaction vessel, dissolve this compound in ethanol.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain (5-chloro-6-methoxypyridin-3-yl)methanol.[3][4]

Figure 2: Reduction of the aldehyde group.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of three distinct reactive sites allows for a range of chemical transformations, including reductive amination and reduction of the aldehyde. These reactions provide access to complex molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. Further exploration of the reactivity of the chloro and methoxy groups will undoubtedly expand the utility of this important synthetic intermediate.

References

A Technical Guide to the Structural Elucidation of 5-Chloro-6-methoxynicotinaldehyde and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of 5-Chloro-6-methoxynicotinaldehyde and its positional isomers. Due to a lack of publicly available experimental data for this compound, this guide leverages predictive models based on established spectroscopic principles and data from structurally related compounds to serve as a valuable predictive tool for researchers. The methodologies and comparative data presented herein are designed to aid in the unambiguous identification and characterization of these compounds, which are of interest in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₂. The precise arrangement of the chloro, methoxy, and aldehyde functional groups on the pyridine ring is critical, as it significantly influences the molecule's chemical reactivity, physical properties, and biological activity. Positional isomers of this compound can exhibit vastly different characteristics, making their accurate structural determination essential. This guide focuses on the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this compound and a key positional isomer, 6-Chloro-5-methoxynicotinaldehyde.

Comparative Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound and its isomer. These predictions are based on substituent effects on the pyridine ring, drawing comparisons with known data for similar structures like 6-Chloro-4-methoxynicotinaldehyde.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Compound | Aldehyde-H (δ, ppm) | Pyridine Ring-H (δ, ppm) | Methoxy-H (δ, ppm) |

| This compound | ~10.4 (s) | ~8.7 (s, H-2), ~8.2 (s, H-4) | ~4.1 (s) |

| 6-Chloro-5-methoxynicotinaldehyde | ~10.3 (s) | ~8.8 (s, H-2), ~8.3 (s, H-4) | ~4.0 (s) |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Compound | Aldehyde C (δ, ppm) | Pyridine Ring C (δ, ppm) | Methoxy C (δ, ppm) |

| This compound | ~189 | ~160 (C-6), ~152 (C-2), ~145 (C-4), ~130 (C-3), ~125 (C-5) | ~57 |

| 6-Chloro-5-methoxynicotinaldehyde | ~190 | ~158 (C-6), ~154 (C-2), ~148 (C-4), ~132 (C-3), ~128 (C-5) | ~56 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Compound | C=O Stretch (ν, cm⁻¹) | C-O-C Stretch (ν, cm⁻¹) | C-Cl Stretch (ν, cm⁻¹) |

| This compound | ~1705 | ~1260 | ~760 |

| 6-Chloro-5-methoxynicotinaldehyde | ~1700 | ~1255 | ~750 |

Table 4: Mass Spectrometry Data

| Compound | Molecular Ion (m/z) | Key Isotopic Peak (m/z) |

| This compound | [M]⁺: 171.0087 | [M+2]⁺: ~33% of [M]⁺ |

| 6-Chloro-5-methoxynicotinaldehyde | [M]⁺: 171.0087 | [M+2]⁺: ~33% of [M]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise chemical structure and connectivity of the molecule by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Add Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: 0-16 ppm

-

Temperature: 295 K (22 °C)

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0-220 ppm

Data Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

For ¹H NMR, analyze the chemical shift (δ), multiplicity, and coupling constants (J).

-

For ¹³C NMR, analyze the chemical shifts of the carbon atoms.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: Mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Sample Preparation (ESI-MS):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, often containing 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the isotopic pattern to confirm the presence of chlorine (a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak).

-

If fragmentation data is acquired (MS/MS), propose fragmentation pathways based on the observed daughter ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure with the ATR anvil to ensure good contact.

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups (e.g., C=O, C-O-C, C-Cl) to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and its isomers.

Caption: Experimental workflow for isomer elucidation.

Caption: Logic diagram for isomer differentiation.

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Chloro-6-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxynicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive aldehyde group, a chloro substituent, and a methoxy group on the pyridine ring, presents a versatile scaffold for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functionality. It details key transformations including nucleophilic additions, oxidations, reductions, and condensation reactions. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon established principles of aldehyde chemistry and data from the closely related isomer, 6-Chloro-4-methoxynicotinaldehyde, to provide a robust predictive framework and practical experimental protocols for its utilization in research and drug development.

Introduction

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in a variety of intermolecular interactions and its metabolic stability. Substituted pyridines, such as this compound, serve as crucial building blocks in the construction of novel therapeutic agents. The aldehyde group at the C3 position is a key handle for a multitude of chemical transformations, allowing for molecular elaboration and the introduction of diverse pharmacophores.

The electronic environment of the aldehyde in this compound is influenced by the interplay of several factors:

-

The Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon.

-

The Chloro Group: Located at the C5 position, the inductive effect of the chlorine atom further withdraws electron density from the ring, increasing the reactivity of the aldehyde towards nucleophiles.

-

The Methoxy Group: Positioned at C6, the methoxy group is electron-donating through resonance, which can partially mitigate the electron-withdrawing effects of the nitrogen and chlorine atoms.

This intricate electronic balance governs the reactivity of the aldehyde and must be considered when designing synthetic routes.

Core Reactivity of the Aldehyde Group

The carbonyl carbon of the aldehyde in this compound is electrophilic and serves as the primary site for a variety of chemical reactions.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction of aldehydes. A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

General Mechanism:

-

A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

-

The pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

-

Protonation of the alkoxide by a proton source (e.g., water or acid) yields the final alcohol product.

Common nucleophiles include Grignard reagents (R-MgX), organolithium reagents (R-Li), and cyanide ions (CN⁻).

Reduction to Primary Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, (5-chloro-6-methoxypyridin-3-yl)methanol. This transformation is crucial for introducing a flexible linker or a site for further functionalization.

Common reducing agents for this purpose include:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in ethereal solvents like diethyl ether or tetrahydrofuran (THF). It is less selective than NaBH₄.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields 5-chloro-6-methoxy-nicotinic acid, a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

A variety of oxidizing agents can be employed, such as:

-

Potassium permanganate (KMnO₄)

-

Jones reagent (CrO₃ in sulfuric acid)

-

Tollens' reagent ([Ag(NH₃)₂]⁺)

Condensation Reactions

Condensation reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

-

Wittig Reaction: Reacts the aldehyde with a phosphorus ylide to form an alkene, providing stereoselective control over the double bond geometry.

-

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction using phosphonate carbanions, often favoring the formation of (E)-alkenes.

-

Knoevenagel Condensation: Involves the reaction with an active methylene compound, catalyzed by a weak base, to form a new C=C double bond.

-

Claisen-Schmidt Condensation: A base-catalyzed reaction with a ketone or another aldehyde to form a chalcone-like α,β-unsaturated carbonyl compound. This is particularly relevant in the synthesis of anti-inflammatory and chemopreventive agents.[1]

Reductive Amination

Reductive amination is a two-step process that transforms the aldehyde into an amine. It involves the initial formation of an imine or enamine intermediate via condensation with a primary or secondary amine, followed by in-situ reduction. This is one of the most important methods for synthesizing amines in medicinal chemistry. Common reducing agents for this reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Data Presentation

Quantitative experimental data for this compound is not widely available. The following tables summarize the spectral data for the closely related and well-characterized isomer, 6-Chloro-4-methoxynicotinaldehyde , which can serve as a useful reference.

Table 1: ¹H NMR Spectral Data for 6-Chloro-4-methoxynicotinaldehyde [2][3]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.37 | d | 1H | Aldehyde (-CHO) |

| 8.69 | s | 1H | Pyridine Ring (H-2) |

| 6.97 | s | 1H | Pyridine Ring (H-5) |

| 4.02 | s | 3H | Methoxy (-OCH₃) |

| Solvent: CDCl₃, Frequency: 500 MHz |

Table 2: Mass Spectrometry Data for 6-Chloro-4-methoxynicotinaldehyde [2][3]

| m/z | Ion | Ionization Method |

| 172 | [M+H]⁺ | Electrospray Ionization (ESI+) |

Experimental Protocols

The following are generalized protocols for key reactions involving the aldehyde group. These are based on standard procedures and may require optimization for this compound.

Protocol 1: Reduction of Aldehyde using Sodium Borohydride

Objective: To synthesize (5-chloro-6-methoxypyridin-3-yl)methanol.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10 vol) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Quench the residue by carefully adding deionized water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Claisen-Schmidt Condensation (based on 6-Chloro-4-methoxynicotinaldehyde)[1]

Objective: To synthesize a chalcone-like derivative.

Materials:

-

This compound

-

Substituted acetophenone

-

Ethanol

-

Aqueous sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and a selected substituted acetophenone (1.0 eq) in ethanol.

-

While stirring at room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress using TLC.

-

Once the starting materials are consumed, pour the reaction mixture into a beaker of cold water and ice.

-

Acidify the mixture slowly with dilute hydrochloric acid (HCl) until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Diagram 1: General Reactivity of the Aldehyde Group

Caption: Key transformations of the aldehyde group.

Diagram 2: Experimental Workflow for Claisen-Schmidt Condensation

Caption: Workflow for Claisen-Schmidt condensation.

Conclusion

The aldehyde group in this compound is a versatile functional group that serves as a gateway to a vast chemical space. Its reactivity, modulated by the electronic properties of the substituted pyridine ring, allows for a wide range of transformations including nucleophilic additions, reductions, oxidations, and various condensation reactions. While direct experimental data for this specific isomer is sparse, the principles outlined in this guide, supported by data from analogous compounds, provide a solid foundation for its application in the synthesis of novel heterocyclic molecules. For professionals in drug discovery and development, this compound represents a valuable building block with significant potential for the creation of new therapeutic agents.

References

Stability and Storage of 5-Chloro-6-methoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability data exists for 5-Chloro-6-methoxynicotinaldehyde. The following guide is based on general chemical principles, data from analogous compounds, and regulatory guidelines for the stability testing of chemical substances.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring a reactive aldehyde, a methoxy group, and a chlorine atom on the pyridine ring, makes it a versatile intermediate. However, the inherent reactivity of the aldehyde functional group, coupled with the potential for reactions on the substituted pyridine ring, necessitates a thorough understanding of its stability and optimal storage conditions to ensure its quality and integrity throughout its lifecycle.

This technical guide provides a comprehensive overview of the known and predicted stability of this compound, recommended storage conditions, potential degradation pathways, and general protocols for stability testing.

Recommended Storage Conditions

To maintain the purity and stability of this compound, specific storage conditions are recommended by various suppliers. These are summarized in the table below. Adherence to these conditions is crucial to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions, such as oxidation and polymerization of the aldehyde group. |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | Prevents oxidation of the aldehyde functional group to the corresponding carboxylic acid. |

| Light | Protect from light (Store in amber vials or dark) | Minimizes light-induced degradation, a common pathway for aromatic aldehydes and halogenated pyridines. |

| Moisture | Store in a dry environment (desiccator if necessary) | The aldehyde group can potentially react with water, and moisture can facilitate other degradation pathways. |

Predicted Stability and Potential Degradation Pathways

Key Potential Degradation Pathways:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 5-chloro-6-methoxynicotinic acid. This is a common degradation pathway for aldehydes and can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

-

Polymerization: Aldehydes can undergo self-polymerization, especially in the presence of acidic or basic impurities.[3] This can lead to the formation of trimers or higher molecular weight polymers, reducing the purity of the material.

-

Photodegradation: Aromatic and halogenated compounds are often sensitive to light. UV radiation can promote the homolytic cleavage of the C-Cl bond, leading to dechlorination and the formation of other degradation products.[1]

-

Hydrolysis: Although generally less reactive than acyl chlorides, the chloro-substituted pyridine ring may be susceptible to hydrolysis under certain pH and temperature conditions.

A diagram illustrating these potential degradation pathways is provided below.

Caption: Predicted degradation pathways for this compound.

General Experimental Protocol for Stability Testing

A comprehensive stability testing program is essential to understand the intrinsic stability of this compound and to establish a retest period or shelf life. The following is a general protocol based on international guidelines (e.g., ICH Q1A(R2)).

4.1. Stress Testing (Forced Degradation)

Stress testing is performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.

-

Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures (e.g., 60°C).

-

Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C, 100°C) and high humidity (e.g., 75% RH).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

4.2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the compound under defined storage conditions.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

4.3. Analytical Methods

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to monitor the assay of this compound and the formation of degradation products.

The workflow for a typical stability study is illustrated below.

Caption: A generalized workflow for conducting a chemical stability study.

Handling and Safety Recommendations

Due to the reactive nature of the aldehyde and the potential hazards associated with substituted pyridines, proper handling procedures are essential.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

The following flowchart outlines the recommended handling and storage decision process.

Caption: Decision flowchart for the safe handling and storage of the compound.

Conclusion

While specific stability data for this compound is limited, an understanding of its chemical functionalities allows for the establishment of best practices for its storage and handling. By adhering to the recommended conditions of refrigerated temperatures, inert atmosphere, and protection from light and moisture, the integrity of this valuable synthetic intermediate can be maintained. For critical applications in drug development, it is strongly recommended that a comprehensive stability study, following established regulatory guidelines, be conducted to fully characterize its stability profile.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chloro-6-methoxynicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Chloro-6-methoxynicotinaldehyde with various arylboronic acids. The resulting 5-aryl-6-methoxynicotinaldehyde scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active molecules. The pyridine ring, substituted at the 5-position, offers a key vector for molecular diversity in the synthesis of novel compounds.

Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings.[3] Therefore, the choice of a highly active catalyst system is crucial for achieving good to excellent yields. This protocol employs a palladium-based catalyst system with a sterically hindered and electron-rich phosphine ligand, which has been shown to be effective for the coupling of challenging heteroaryl chlorides.[4][5][6]

Experimental Protocol

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of structurally similar chloro-pyridines.[7][8]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (2-10 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.)

-

1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v)

-

Nitrogen or Argon gas

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or a round-bottom flask with a condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Syringes and needles

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), Palladium(II) acetate (2-5 mol%), SPhos (2-10 mol%), and potassium phosphate (2.0-3.0 eq.).

-